Uncarine F

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

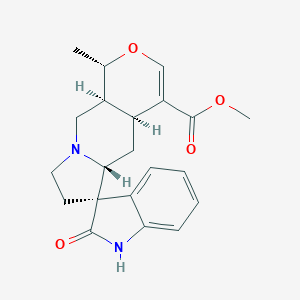

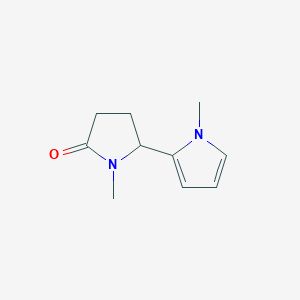

Uncarine F is a natural product that belongs to the alkaloid family and is extracted from the roots of the plant Uncaria rhynchophylla. It has been found to have numerous biological activities, including anti-inflammatory, neuroprotective, and antioxidant effects. Due to its potential therapeutic applications, Uncarine F has become a subject of interest in scientific research.

Aplicaciones Científicas De Investigación

Chemotaxonomic Markers

Uncarine F has been identified as a chemotaxonomic marker in certain plant species, particularly in the genus Uncaria. A study found that compounds like Uncarine F, isolated from the aerial parts of Uncaria perrottetii and Uncaria lanosa f. philippinensis, are crucial for taxonomic classification within this genus. These alkaloids’ structures were determined through spectroscopic techniques, highlighting their significance in phytochemical investigations and plant taxonomy (Olivar et al., 2017).

Antineoplastic Properties

In the realm of cancer research, Uncarine F has demonstrated promising antiproliferative and apoptotic effects. It was observed to inhibit proliferation and induce apoptosis in human lymphoblastic leukaemia T cells. The study emphasized that Uncarine F's apoptotic effects were robust and suggested its further examination in xenograft models, indicating its potential role in developing antineoplastic drugs (Bacher et al., 2006).

Crystallography and Molecular Studies

Uncarine F has also been a subject in crystallography and molecular structure studies. Research focusing on the chloroform solvate of Uncarine C and its epimer at the spiro C atom, Uncarine E, provided detailed insights into their molecular structures. These studies revealed intermolecular hydrogen bonds and absolute configurations, contributing to our understanding of these complex molecules' chemical and physical properties (Muhammad et al., 2001).

Alzheimer's Disease Research

In Alzheimer's disease research, specific inhibitors that target the nucleation phase in amyloid β42 aggregation are of significant interest. Uncarine F, identified in Uncaria rhynchophylla, was found to inhibit Aβ42 aggregation, suggesting its potential as an oligomer-specific inhibitor for Alzheimer's therapy. This discovery could aid in developing new treatments targeting the early stages of amyloid aggregation, which is crucial in the pathogenesis of Alzheimer's disease (Yoshioka et al., 2016).

Propiedades

Número CAS |

14019-66-0 |

|---|---|

Nombre del producto |

Uncarine F |

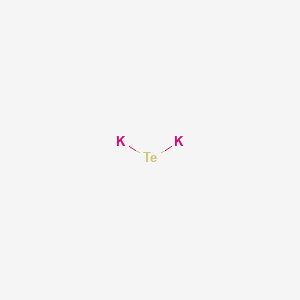

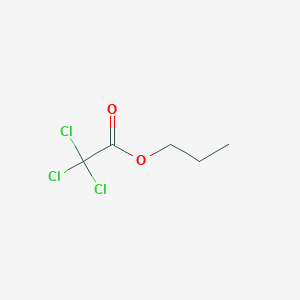

Fórmula molecular |

C21H24N2O4 |

Peso molecular |

368.4 g/mol |

Nombre IUPAC |

methyl (1S,4aS,5aR,6R,10aS)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate |

InChI |

InChI=1S/C21H24N2O4/c1-12-14-10-23-8-7-21(16-5-3-4-6-17(16)22-20(21)25)18(23)9-13(14)15(11-27-12)19(24)26-2/h3-6,11-14,18H,7-10H2,1-2H3,(H,22,25)/t12-,13-,14-,18+,21+/m0/s1 |

Clave InChI |

JMIAZDVHNCCPDM-PMJXBNNDSA-N |

SMILES isomérico |

C[C@H]1[C@@H]2CN3CC[C@]4([C@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O |

SMILES |

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O |

SMILES canónico |

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O |

Sinónimos |

uncarine F |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Imidazolidinone, 5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo-](/img/structure/B83144.png)